molecular formula C8H7NO4 B045809 3-Aminophthalic acid CAS No. 5434-20-8

3-Aminophthalic acid

Cat. No. B045809
CAS RN: 5434-20-8
M. Wt: 181.15 g/mol
InChI Key: WGLQHUKCXBXUDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminophthalic acid involves several key methodologies, including catalytic hydrogenation and microwave-assisted synthesis. For example, 3-nitrophthalic acid can be reduced to 3-aminophthalic acid using palladium-charcoal in glacial acetic acid under atmospheric pressure at room temperature, yielding 3-acetylaminophthalic anhydride upon further reaction (Yagi & Okazaki, 1968). Another approach employs microwave-assisted synthesis for the preparation of 3-aminophthalic anhydride, highlighting the efficiency of modern synthetic techniques (Theis & Ritter, 2012).

Molecular Structure Analysis

The molecular structure of 3-aminophthalic acid is characterized by the presence of an amino group attached to the phthalic acid moiety. This structure imparts specific chemical reactivity patterns, making it a versatile precursor for various chemical syntheses, including the development of phthalic acid-based O'PROTACs for targeted protein degradation (Yan et al., 2022).

Chemical Reactions and Properties

3-Aminophthalic acid undergoes various chemical reactions, reflecting its reactivity and utility in synthetic chemistry. It serves as a key intermediate in the synthesis of biologically active derivatives, such as 3-benzalphthalidyl-amino acids, which exhibit antimicrobial properties (Ibrahim, 1991). Additionally, its conversion to other functionalized compounds, like O'PROTACs, demonstrates its applicability in the field of targeted protein degradation.

Scientific Research Applications

  • Targeted Protein Degradation : It acts as a new ligand of cereblon E3 ubiquitin ligase and can be used for targeted protein degradation by O'PROTAC (Yan et al., 2022).

  • Synthesis of Luminescent Helicenes : The compound is used to synthesize highly luminescent helicenes, like orange luminescent helicene and highly luminescent hexahelicene (Dougherty et al., 2015).

  • Polyamidoimides Synthesis : It is synthesized and used as monomers in the synthesis of polyamidoimides (Nosova et al., 1987).

  • Protein Structure Determination : 5-Amino-2,4,6-tribromoisophthalic acid, a derivative, is used as a phasing tool for protein structure determination by MAD phasing (Beck et al., 2010).

  • Experimental Phasing of Macromolecules : I3C, a triiodophthalic acid, is noted for its improved binding capability, availability, and low toxicity, making it suitable for experimental phasing of macromolecules (Beck et al., 2008).

  • Catalysis in Organic Synthesis : 7-Aminonaphthalene-1,3-disulfonic acid-functionalized magnetic Fe3O4 nanoparticles efficiently catalyze the one-pot multi-component synthesis of substituted 3-pyrrolin-2-ones without using harmful organic reagents (Ghorbani‐Vaghei et al., 2017).

  • Biological and Therapeutic Uses : R, -diamino acids and their derivatives, including 3-Aminophthalic acid, have biological significance, therapeutic uses, and applications in various fields (Viso et al., 2011).

  • Formation of Linear and Cyclic Polyimides : Microwave-assisted synthesis of 3-aminophthalic anhydride leads to the formation of linear and cyclic polyimides consisting of amic acid and imide units (Theis & Ritter, 2012).

  • Chemiluminescence : The 3-aminophthalic acid anion is highly chemiluminescent in the typical hydrogen peroxide-cobalt (II) system, with similar peak wavelength and kinetic profile as luminol (Huang et al., 2020).

  • Fluorescent Probes for Sensing : The diamino derivative of 5-(4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid is highly selective and ultrafast for sensing 2,4,6-trinitrophenol (TNP) in water (Das & Mandal, 2018).

Safety And Hazards

3-Aminophthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

In a study, 3-aminophthalic acid was identified as a new ligand of cereblon (CRBN) E3 ubiquitin ligase and was used to develop a phthalic acid-based O’PROTAC for degradation of the ERG transcription factor . This phthalic acid-based O’PROTAC presented an efficacy in degrading ERG comparable to those displayed by pomalidomide-based ERG O’PROTACs . Moreover, phthalic acid—being more chemically stable and economical than classical immunomodulatory drugs (IMiDs)—represents, as a ligand, a new alternative for the development of PROTACs, especially O’PROTACs .

properties

IUPAC Name

3-aminophthalic acid
Source PubChem
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InChI

InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLQHUKCXBXUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9063879
Record name 3-Aminophthalic acid
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Molecular Weight

181.15 g/mol
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Product Name

3-Aminophthalic acid

CAS RN

5434-20-8
Record name 3-Aminophthalic acid
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Synthesis routes and methods I

Procedure details

10% Pd/C (2.5 g), 3-nitrophthalic acid (75.0 g, 355 mmol) and ethanol (1.5 L) were charged to a 2.5 L Parr hydrogenator, under a nitrogen atmosphere. Hydrogen was charged to the reaction vessel for up to 55 psi. The mixture was shaken for 13 hours, maintaining hydrogen pressure between 50 and 55 psi. Hydrogen was released and the mixture was purged with nitrogen 3 times. The suspension was filtered through a celite bed and rinsed with methanol. The filtrate was concentrated in vacuo. The resulting solid was reslurried in ether and isolated by vacuum filtration. The solid was dried in vacua to a constant weight, affording 54 g (84% yield) of 3-aminopthalic acid as a yellow product. 1H-NMR (DMSO-d6) δ: 3.17 (s, 2H), 6.67 (d, 1H), 6.82 (d, 1H), 7.17 (t, 1H), 8-10 (brs, 2H). 13C-NMR DMSO-d6)δ: 112.00, 115.32, 118.20, 131.28, 135.86, 148.82, 169.15, 170.09.
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Synthesis routes and methods II

Procedure details

After a mixture of 10% Pd/C (2.5 g), 3-nitrophthalic acid (75.0 g, 355 mmol) and ethanol (1.5 L) was charged to a 2.5 L Parr hydrogenator under nitrogen, hydrogen was charged to the reaction vessel for up to 55 psi (379 kPa). The mixture was shaken for 13 hours while the hydrogen pressure was maintained at between 50 psi (245 kPa) and 55 psi (379 kPa). Hydrogen was released and the mixture was purged with nitrogen 3 times. The suspension was filtered through a celite bed and rinsed with methanol. The filtrate was concentrated in vacuum to yield a solid. The solid was suspended in ether and isolated by vacuum filtration. The solid was dried in vacuum to a constant weight to afford 54 g (84% yield) of 3-aminopthalic acid as a yellow product. The product in DMSO-d6 was characterized by a 1H NMR spectrum showing the following chemical shifts (δ in ppm): 3.17 (s, 2H), 6.67 (d, 1H), 6.82 (d, 1H), 7.17 (t, 1H), 8-10 (brs, 2H). The product in DMSO-d6 was characterized by a 13C-NMR spectrum showing the following chemical shifts (δ in ppm): 112.00, 115.32, 118.20, 131.28, 135.86, 148.82, 169.15, 170.09.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
435
Citations
K Huang, Y Sun, L Liu, C Hu - Luminescence, 2020 - Wiley Online Library
… The 3-aminophthalic acid anion is a light … 3-aminophthalic acid anion itself in the presence of hydrogen peroxide–cobalt (II) was studied. The results indicated that 3-aminophthalic acid …
Y Hiraiwa, J Saito, T Watanabe, M Yamada… - Bioorganic & medicinal …, 2014 - Elsevier
… First, we synthesized the 6-methyl derivative from the 3-aminophthalic acid diethylester 2 (Scheme 1). Bromination with N-bromosuccinimide (NBS), followed by methylation, yielded …
Number of citations: 40 www.sciencedirect.com
Y Yan, J Shao, D Ding, Y Pan, P Tran, W Yan… - Chemical …, 2022 - pubs.rsc.org
… In this study, we identified 3-aminophthalic acid as a new ligand of cereblon (CRBN) E3 ubiquitin ligase and developed a phthalic acid-based O’PROTAC for degradation of the ERG …
Number of citations: 12 pubs.rsc.org
MT Bogert, FL Jouard - Journal of the American Chemical Society, 1909 - ACS Publications
… We have, however, succeeded inobtaining, we believe for the first time, the pure 3-aminophthalic acid, by reducing the nitro acid with tin or stannous chloride and hydrochloric acid. …
Number of citations: 14 pubs.acs.org
JS Decker, H Frye - Zeitschrift für Naturforschung B, 1966 - degruyter.com
… The acids chosen as ligand sources for this study were 3-aminophthalic acid, aminoterephthalic acid, and 2-amino-3-naphthoic acid. Aminoterephthalic acid was not commercially …
Number of citations: 3 www.degruyter.com
A Wróblewska, OV Reshetnyak, EP Koval'chuk… - Journal of …, 2005 - Elsevier
… , are converted to the radical anion of 3-aminophthalic acid. Electrochemical oxidation of the … electronically excited mono-anions of 3-aminophthalic acid capable of emitting light. The …
Number of citations: 32 www.sciencedirect.com
EW Gelewitz, WL Riedeman, IM Klotz - Archives of Biochemistry and …, 1954 - Elsevier
… In one case, serum albumin coupled with the diazonium salt of 3-aminophthalic acid and … Lysozyme has been coupled with 3-aminophthalic acid. In all cases the azoproteins have been …
Number of citations: 76 www.sciencedirect.com
KJ Dougherty, CM Kraml, N Byrne, JA Porras… - Tetrahedron, 2015 - Elsevier
… Diazotization of 3-aminophthalic acid in the presence of 7,9-di(1-naphthyl)-8H-cyclopent[a]… Attempts to prepare a third helicene by diazotization of 3-aminophthalic acid in the presence …
Number of citations: 11 www.sciencedirect.com
SY Zhang, N Xu, W Shi, P Cheng, DZ Liao - Polyhedron, 2013 - Elsevier
… 3npa = 3-nitrophthalic acid, H 2 3apa = 3-aminophthalic acid, H 2 4npa = 4-nitrophthalic acid) … formed by the in situ acylation reaction of 3-aminophthalic acid (H 2 3apa) in the formation …
Number of citations: 15 www.sciencedirect.com
J NIKOKAVOURAS, G VASSILOPOULOS - Chēmika Chronika, 1972 - jupiter.chem.uoa.gr
… The study of the Luminol fluorescence decay as well as of 3-aminophthalic acid was therefore undertaken and is described in the present work with the hope that a little more light might …
Number of citations: 0 jupiter.chem.uoa.gr

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